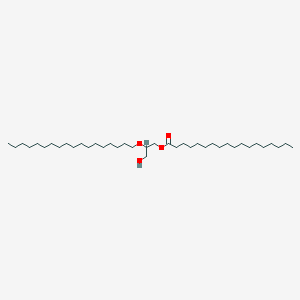
2,4,6-Trimethoxytoluene
Overview
Description
Synthesis Analysis
The synthesis of 2,4,6-Trimethoxytoluene and related compounds involves several chemical reactions. For instance, it has been isolated from the leaves of trees of the genus 'Stockwellia' through steam distillation, yielding 80-89% from the leaf oil (Brophy, Fookes, & Houset, 1992). Another study described the synthesis of 2,3,4-Trimethoxy-6-methylphenol from 3,4,5-trimethoxytoluene through chemical reactions like the Vilsmeier-Haack reaction and Dakin reaction, demonstrating the versatility of trimethoxytoluenes in synthetic chemistry (Tong Gang-sheng, 2008).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be quite complex. For example, an investigation into the formation of an isocoumarin by acylation of 2,3,6-trimethoxytoluene with specific acids and anhydrides revealed insights into reaction mechanisms and structural outcomes, confirmed by X-ray crystallography (Botha et al., 1991).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to a wide range of products. For instance, it reacts with certain compounds to produce stable boron heterocycles, with subsequent hydrolysis yielding products like Baeckeol and Homobaeckeol (Schiemenz & Schmidt, 1976). Another study focused on the anodic oxidation of trimethoxytoluene, showing the formation of dimeric biphenyl products, illustrating the compound's reactivity in electrochemical conditions (Said et al., 2002).
Physical Properties Analysis
The physical properties of this compound, such as boiling points, melting points, and solubility, are crucial for its handling and application in chemical syntheses. However, detailed analysis specific to its physical properties was not highlighted in the available literature.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and functional group transformations, are evidenced through its various chemical reactions. Its ability to form complex compounds through reactions with boron trifluoride or participate in oxidation reactions to produce specific aldehydes showcases its chemical versatility (Kitajima et al., 1988).
Scientific Research Applications
Isolation from 'Stockwellia' Genus : 2,4,6-Trimethoxytoluene has been isolated by steam distillation from fresh leaves of trees of the informal genus ‘Stockwellia’, with yields of 80–89% (w/w) of leaf oil (Brophy, Fookes & Houset, 1992).
Synthesis of Boron Heterocycles : It reacts with certain compounds and boron trifluoride under selective demethylation to produce stable boron heterocycles; these reactions have implications in natural products chemistry (Schiemenz & Schmidt, 1976).
Oxidation to Trimethoxybenzaldehyde : this compound has been used in the selective liquid-phase oxidation process to produce 3,4,5-Trimethoxybenzaldehyde, an important chemical intermediate in medicine production (Kitajima et al., 1988).
Production of Aurentiacin : It is also involved in the production of aurentiacin, a compound synthesized through reaction with C6H5-X-CO2H and boron trifluoride (Schiemenz & Schmidt, 1982).
Synthesis of Benzoquinone Derivatives : this compound has been used as a starting material in the synthesis of various benzoquinone derivatives, which are important in biochemistry and pharmacology (Wang, Hu & Yang, 2014).
Mechanistic Investigation in Anodic Oxidation : Studies have explored its behavior in anodic oxidation processes, revealing insights into the reaction mechanisms and product formation (Said et al., 2002).
Formation of Isocoumarin Derivatives : Research has investigated the formation of isocoumarin derivatives through the acylation of this compound, providing valuable information on reaction mechanisms and product structures (Botha et al., 1991).
Quantitative Determination in Biological Samples : The compound has been quantitatively determined in biological samples like mice brain and liver tissues, showcasing its potential in pharmacological and toxicological studies (Zhang et al., 2016).
Safety and Hazards
The safety data sheet for 2,4,6-Trimethoxytoluene suggests that it should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
1,3,5-trimethoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKFPYZCMHDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065706 | |
| Record name | 2,4,6-Trimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14107-97-2 | |
| Record name | 2,4,6-Trimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14107-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2,4,6-Trimethoxytoluene in the context of the provided research?
A1: The provided research demonstrates the use of this compound as a starting material in the synthesis of natural products. It undergoes selective demethylation reactions with boron trifluoride and various carboxylic acids to form boron heterocycles. These heterocycles are then hydrolyzed to obtain the desired natural products, such as Baeckeol and Aurentiacin .
Q2: Can you explain the selective demethylation of this compound in more detail?
A2: this compound possesses three methoxy (-OCH3) groups. The research shows that specific reaction conditions using boron trifluoride allow for the removal of one methoxy group while leaving the other two intact. This selectivity is crucial for the subsequent formation of the desired boron heterocycles and ultimately the target natural products.
Q3: Are there alternative methods for the synthesis of Baeckeol and Aurentiacin?
A3: While the provided research highlights a specific synthetic route using this compound, other methods for synthesizing Baeckeol and Aurentiacin might exist. Comparing these methods in terms of yield, cost, and environmental impact could be an area of further investigation.
Q4: What is the significance of using boron heterocycles in this synthetic approach?
A4: Boron heterocycles act as crucial intermediates in this synthesis. Their formation, driven by the selective demethylation of this compound, allows for the controlled introduction of specific structural features found in the target natural products. This highlights the utility of boron heterocycles as valuable tools in organic synthesis.
Q5: The research mentions "Homobaeckeol." What is the structural difference between Baeckeol and Homobaeckeol?
A5: Homobaeckeol is structurally similar to Baeckeol, with the key difference being an additional methylene (-CH2-) group in its side chain. This difference arises from using a different carboxylic acid in the reaction with this compound and boron trifluoride during the synthesis .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








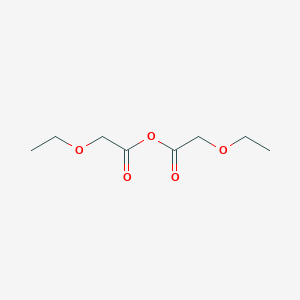
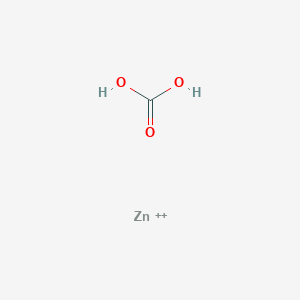
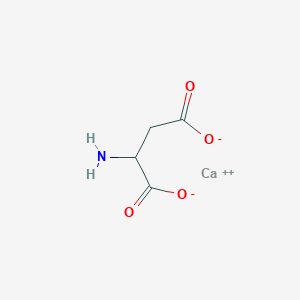
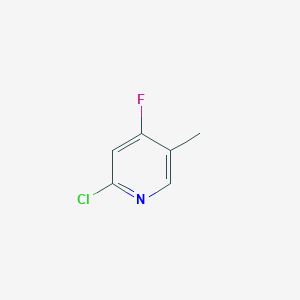



![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
